molecular formula C10H10ClN3O2 B1471176 Methyl 2-azido-3-(4-chlorophenyl)propanoate CAS No. 1461705-52-1

Methyl 2-azido-3-(4-chlorophenyl)propanoate

Cat. No.: B1471176
CAS No.: 1461705-52-1
M. Wt: 239.66 g/mol
InChI Key: QOGVQNIPJNZCCU-UHFFFAOYSA-N
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Description

Methyl 2-azido-3-(4-chlorophenyl)propanoate is an organoazide compound characterized by a methyl ester group, an azido (-N₃) functional group, and a 4-chlorophenyl substituent. Its structure makes it a versatile intermediate in organic synthesis, particularly for generating triazole derivatives via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Such derivatives have demonstrated notable bioactivity; for instance, triazoles derived from the structurally analogous ethyl 2-azido-3-(4-chlorophenyl)acrylate exhibit anticancer properties against lung and colon cancer cells . The methyl ester variant may offer distinct physicochemical properties, such as altered solubility and metabolic stability, compared to ethyl analogs.

Properties

IUPAC Name

methyl 2-azido-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-16-10(15)9(13-14-12)6-7-2-4-8(11)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGVQNIPJNZCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-azido-3-(4-chlorophenyl)propanoate generally involves two key steps:

  • Preparation of the appropriate chloromethyl or hydroxy precursor ester.
  • Conversion of the precursor into the azido derivative by nucleophilic substitution or azide coupling.

Preparation of 2-(4-chloromethylphenyl)propanoic Acid Methyl Ester as a Precursor

A foundational step is the preparation of methyl 2-(4-chloromethylphenyl)propanoate, which can be subsequently transformed into the azido compound. This preparation involves:

  • Chloromethylation of 2-phenylpropionic acid : 2-phenylpropionic acid is reacted with solid formaldehyde and concentrated sulfuric acid at 20–50 °C, followed by dropwise addition of hydrogen chloride and heating at 70–100 °C for 10–30 hours. This yields 2-(4-chloromethylphenyl)propanoic acid with high purity.

  • Esterification : The obtained acid is then esterified by reaction with methanol in the presence of thionyl chloride at 45–65 °C for 12–24 hours. The reaction mixture is quenched with water, and the organic phase is purified by vacuum distillation to yield methyl 2-(4-chloromethylphenyl)propanoate with purity above 99% and molar yields ranging from 90% to 95% depending on conditions.

Table 1: Representative Reaction Conditions and Yields for Methyl 2-(4-chloromethylphenyl)propanoate Synthesis

Step Reagents & Conditions Temperature (°C) Time (h) Purity (%) Yield (%)
Chloromethylation 2-phenylpropionic acid, formaldehyde, H2SO4, HCl 20–100 10–30 >99 -
Esterification 2-(4-chloromethylphenyl)propanoic acid, MeOH, SOCl2 45–65 12–24 >99 90–95

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-3-(4-chlorophenyl)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Sodium Azide:

    Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

    Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.

Major Products Formed

    Amines: Formed through the reduction of the azido group.

    Triazoles: Formed through cycloaddition reactions involving the azido group.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-azido-3-(4-chlorophenyl)propanoate has been explored for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, modifications to the azide group can enhance the selectivity and potency of the compound against specific cancer types.

Case Study: Anticancer Activity

  • A study synthesized several derivatives of this compound and evaluated their effects on HCT-116 colorectal cancer cells. Compounds demonstrated IC50 values ranging from 0.69 μM to 11 μM, indicating significant inhibitory effects compared to standard treatments like doxorubicin .

Synthetic Chemistry

The azide functional group allows for "click chemistry" applications, particularly in the synthesis of complex organic molecules. This compound can participate in cycloaddition reactions, facilitating the formation of diverse molecular architectures.

Applications in Click Chemistry

  • This compound can be used to create linkages between biomolecules or polymers, enhancing the development of drug delivery systems and biomaterials .

Material Science

Due to its reactive azide group, this compound is also investigated for use in polymer chemistry. It can be incorporated into polymer matrices to improve mechanical properties or introduce functionalities such as biocompatibility.

Research Example: Polymer Modification

  • Researchers have utilized this compound to modify existing polymers, resulting in materials with enhanced thermal stability and mechanical strength .

Table 1: Antiproliferative Activity of Derivatives

Compound NameIC50 (μM)Cancer Cell Line
This compound0.69HCT-116
Doxorubicin2.29HCT-116
Other Derivative A5.00HeLa
Other Derivative B11.00HeLa

Table 2: Synthetic Applications

Reaction TypeReactantsProduct Type
CycloadditionThis compound + AlkyneTriazole Derivative
Nucleophilic SubstitutionThis compound + AlcoholEster Derivative

Mechanism of Action

The mechanism of action of methyl 2-azido-3-(4-chlorophenyl)propanoate depends on the specific application and the chemical reactions it undergoes. In bioconjugation, the azido group reacts with alkyne-functionalized molecules through a cycloaddition reaction, forming stable triazole linkages. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations and biological applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Primary Application Activity/Regulatory Notes
Methyl 2-azido-3-(4-chlorophenyl)propanoate Methyl ester, azido, 4-chlorophenyl ~225.6 (calculated) Anticancer precursor Potential for triazole-based drug development
Ethyl 2-azido-3-(4-chlorophenyl)acrylate Ethyl ester, azido, 4-chlorophenyl ~239.6 (calculated) Anticancer agent Active against lung/colon cancer cells
Methyl (±)-2-chloro-3-(4-chlorophenyl)propanoate Methyl ester, chloro, 4-chlorophenyl ~233.1 (calculated) Insecticide LMS Code B13; revoked tolerances for foreign use
Chlorfenapyr (SD 7859) Pyrrole-3-carbonitrile, 4-bromo-2-(4-chlorophenyl) ~434.6 Insecticide/acaricide Targets mitochondrial function; ANSI-registered

Key Differences and Implications

Functional Group Variations: The azido group in this compound enables click chemistry applications, unlike the chloro or pyrrole-3-carbonitrile groups in pesticidal analogs (e.g., Chlorfenapyr) . This distinction underpins its role in medicinal chemistry vs. agrochemical use.

Biological Activity :

  • Triazole derivatives of the ethyl analog exhibit anticancer activity (IC₅₀ values in micromolar ranges for cancer cell lines) , while pesticidal analogs like Chlorfenapyr disrupt insect mitochondrial membranes .
  • The absence of azido groups in pesticidal compounds reduces their utility for targeted drug conjugation but enhances environmental stability.

Biological Activity

Methyl 2-azido-3-(4-chlorophenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of appropriate precursors. The azide functional group is crucial for its reactivity and biological activity. The general synthetic route involves the formation of the azide from a corresponding amine or other nitrogen-containing compounds, typically using sodium azide in a nucleophilic substitution reaction.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing several key properties:

  • Anticancer Activity :
    • Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells. The half-maximal inhibitory concentration (IC50) values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating its potency as an anticancer drug .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Molecular docking studies suggest that it may interact with specific proteins involved in cell cycle regulation and apoptosis pathways, leading to cell death .
  • Antimicrobial Properties :
    • Preliminary investigations into the antimicrobial activity of this compound have shown promising results. It demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AntiproliferativeHCT-116<10
AntiproliferativeHeLa<0.69
AntimicrobialVarious bacteriaVaries (MIC values)

Case Study: Anticancer Activity

In a study conducted by researchers focusing on the synthesis and evaluation of this compound, the compound was tested against several cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. The researchers employed flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's efficacy in targeting cancer cells while sparing normal cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2-azido-3-(4-chlorophenyl)propanoate?

Answer:
The synthesis typically involves introducing the azide group into a pre-existing propanoate scaffold. A plausible route is:

Intermediate preparation : Start with 3-(4-chlorophenyl)propanoic acid derivatives (e.g., methyl esters) and introduce a leaving group (e.g., bromide) at the β-position via halogenation .

Azide substitution : React the halogenated intermediate with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF or DMSO) under controlled heating (60–80°C) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC or NMR.
Key considerations : Monitor reaction progress with TLC to avoid over-azidation, which can lead byproducts. Safety protocols for handling NaN₃ (toxic, explosive potential) are critical .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify the methyl ester (δ ~3.6–3.8 ppm for OCH₃), aromatic protons (δ ~7.2–7.4 ppm for 4-chlorophenyl), and azide proximity effects (deshielding of adjacent protons) .
  • IR spectroscopy : Confirm the azide group (sharp peak at ~2100–2200 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) .
  • X-ray crystallography : For absolute configuration determination, use SHELXL/SHELXS for refinement . Challenges include crystal growth due to the compound’s low melting point (~80–90°C; similar analogs in ).

Basic: How does the presence of the azide group influence the compound’s stability under standard lab conditions?

Answer:
The azide group is thermally and photolytically sensitive:

  • Thermal stability : Decomposition occurs above 100°C, releasing nitrogen gas. Store at –20°C in amber vials to minimize degradation .
  • Light sensitivity : UV exposure can trigger cycloaddition reactions. Use light-protected glassware during synthesis .
  • Reactivity : Avoid contact with reducing agents (e.g., LiAlH₄) to prevent explosive hydrazoic acid formation .

Advanced: How can computational modeling optimize reaction pathways for azide introduction?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states for SN2 azide substitution. Assess steric effects from the 4-chlorophenyl group on reaction kinetics .
  • Solvent effects : Simulate solvent polarity (e.g., DMSO vs. THF) using COSMO-RS to predict reaction yields .
  • Machine learning : Train models on existing azide synthesis data (e.g., reaction time, temperature) to predict optimal conditions for novel analogs .

Advanced: What strategies resolve contradictions in biological activity data for azide-containing analogs?

Answer:
Discrepancies in bioactivity (e.g., anticancer vs. no activity) may arise from:

  • Purity issues : Validate compound purity (>95%) via LC-MS before assays. Impurities like residual NaN₃ can skew results .
  • Cellular uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization. Poor uptake may explain false negatives .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects masking primary activity .

Advanced: How can structural modifications enhance this compound’s utility in click chemistry applications?

Answer:

  • Strain-promoted azide-alkyne cycloaddition (SPAAC) : Introduce bicyclo[6.1.0]nonane groups to the propanoate backbone for copper-free click reactions .
  • Bioorthogonal labeling : Attach fluorophores (e.g., TAMRA) via PEG linkers to minimize steric hindrance during conjugation .
  • Validation : Use SDS-PAGE or MALDI-TOF to confirm successful bioconjugation with alkyne-functionalized proteins .

Advanced: What crystallographic challenges arise during structure determination, and how are they addressed?

Answer:

  • Twinned crystals : Common due to the compound’s flexible side chain. Use SHELXD for twin refinement and HKL-3000 for data integration .
  • Disorder : The azide and chlorophenyl groups may exhibit positional disorder. Apply restraints (e.g., SIMU in SHELXL) during refinement .
  • Data quality : Collect high-resolution data (≤0.8 Å) at synchrotron facilities to resolve weak electron density regions .

Advanced: How to design a SAR study for anticancer activity using this compound as a lead?

Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., nitro, methoxy) on the phenyl ring to assess electronic effects .
  • Azide replacement : Compare bioactivity with triazole or tetrazole derivatives to determine if the azide is essential .
  • In vitro assays : Test against HCT-116 (colon) and A549 (lung) cancer cells using MTT assays. Include positive controls (e.g., cisplatin) and measure IC₅₀ values .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-azido-3-(4-chlorophenyl)propanoate
Reactant of Route 2
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Methyl 2-azido-3-(4-chlorophenyl)propanoate

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